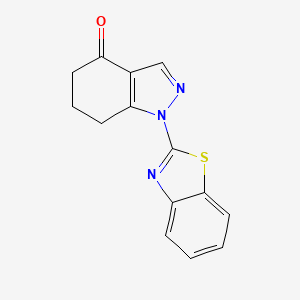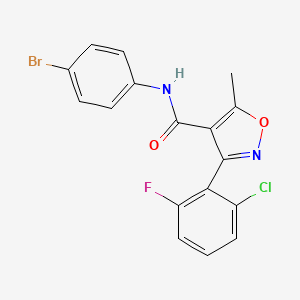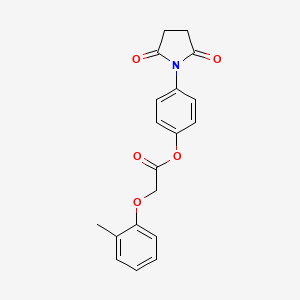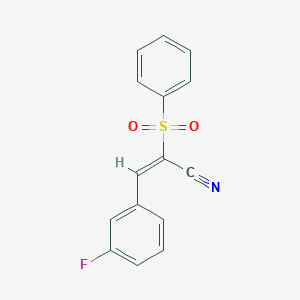
1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one, also known as BI-78D3, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. The compound has been shown to have promising effects in cancer research, neurodegenerative diseases, and inflammation.
作用机制
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves the inhibition of specific signaling pathways that are involved in various cellular processes. The compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. By inhibiting CK2, this compound can induce cell death in cancer cells and prevent the growth of tumors. In addition, this compound has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, this compound can increase the levels of dopamine in the brain, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in various cell types and tissues. In cancer cells, this compound has been shown to induce cell death and inhibit tumor growth. In neuronal cells, this compound has been shown to increase the levels of dopamine and protect against neurodegeneration. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of 1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one is its specificity for the targeted signaling pathways, which makes it a useful tool for studying the role of these pathways in various diseases. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the study of 1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one. One potential direction is the development of more potent and selective inhibitors of CK2 and MAO-B, which could have even greater therapeutic potential. Another direction is the investigation of this compound in combination with other drugs or therapies, which could enhance its effectiveness in treating various diseases. Finally, the use of this compound in animal models and clinical trials could provide further insight into its potential therapeutic applications.
合成方法
The synthesis of 1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves a multi-step process that includes the reaction of 2-aminobenzothiazole with isatin to form the intermediate compound, which is then reduced and cyclized to form the final product. The synthesis of this compound has been optimized and improved over the years, resulting in higher yields and purity of the compound.
科学研究应用
1-(1,3-benzothiazol-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. The compound has also been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where it has been shown to have neuroprotective effects. In addition, this compound has been investigated for its anti-inflammatory properties and potential use in treating inflammatory diseases.
属性
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-6,7-dihydro-5H-indazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-12-6-3-5-11-9(12)8-15-17(11)14-16-10-4-1-2-7-13(10)19-14/h1-2,4,7-8H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKAZVCBWCQJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2C3=NC4=CC=CC=C4S3)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(4-fluorophenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B5784468.png)

![6-nitro-1,3-benzodioxole-5-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5784491.png)
![2-{[(4-chlorophenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5784492.png)
![dimethyl 2-({[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)terephthalate](/img/structure/B5784497.png)


![1-[(4-bromobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5784522.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B5784526.png)
![2-(4-chlorophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one oxime 1-oxide](/img/structure/B5784533.png)
![3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B5784556.png)


